3-(Tert-butoxy)-1-iodohexane

説明

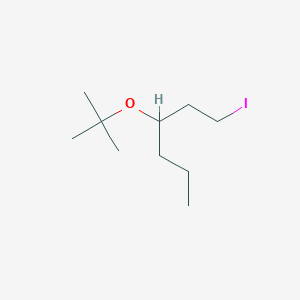

3-(Tert-butoxy)-1-iodohexane is an organoiodine compound featuring a hexane backbone with a tert-butoxy group at the third carbon and an iodine atom at the terminal position. This structure combines steric bulk from the tert-butoxy group with the reactivity of the iodine atom, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.

特性

CAS番号 |

52418-83-4 |

|---|---|

分子式 |

C10H21IO |

分子量 |

284.18 g/mol |

IUPAC名 |

1-iodo-3-[(2-methylpropan-2-yl)oxy]hexane |

InChI |

InChI=1S/C10H21IO/c1-5-6-9(7-8-11)12-10(2,3)4/h9H,5-8H2,1-4H3 |

InChIキー |

REUVKJRHQKXNRH-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCI)OC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues

a) Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)

- Structure : Contains a tert-butoxy group linked to an acetate ester with an extended ether chain.

- Key Differences : Lacks the iodine atom and hexane backbone, instead incorporating a hydroxypropoxy-butoxy chain. This structural complexity enhances solubility in polar solvents compared to 3-(Tert-butoxy)-1-iodohexane .

- Applications : Likely used in polymer or surfactant research due to its branched ether structure.

b) 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS: 850363-55-2)

- Structure : Features an indazole ring with iodine and tert-butoxy carbonyl groups.

- Key Differences : The iodine is attached to an aromatic ring rather than an aliphatic chain, altering its reactivity (e.g., electrophilic substitution vs. aliphatic nucleophilic substitution). The tert-butoxy group here acts as a protecting group for amines in medicinal chemistry .

- Applications : Intermediate in pharmaceutical synthesis, contrasting with the aliphatic alkylation uses of this compound .

c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences : Rigid cyclic structure and carboxylic acid functionality enable participation in condensation reactions, unlike the linear hexane chain and iodide in this compound.

- Applications : Used in material science and drug design for strain-driven reactions .

Reactivity and Functional Utility

| Compound | Reactivity Profile | Key Reactions |

|---|---|---|

| This compound | High SN2 reactivity due to terminal iodide; steric hindrance from tert-butoxy group | Cross-coupling (e.g., Suzuki), alkylation |

| Tert-butyl indazole derivatives | Aromatic iodination and carboxylate ester hydrolysis | Drug candidate functionalization |

| Cyclobutane carboxylic acid | Strain-driven ring-opening; acid-base reactions | Polymer crosslinking, peptide synthesis |

- Iodine Role : In this compound, iodine facilitates nucleophilic displacement, whereas in indazole derivatives (), it may direct electrophilic aromatic substitution .

- Steric Effects : The tert-butoxy group in all compounds impedes steric access but stabilizes transition states in elimination or coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。